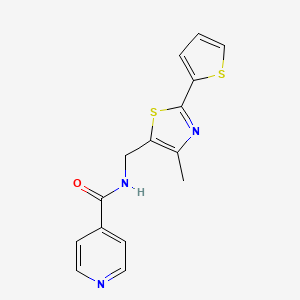

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-10-13(21-15(18-10)12-3-2-8-20-12)9-17-14(19)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDZONALZFOIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound is deconstructed into three primary fragments:

- Thiophen-2-carboxamide : Serves as the sulfur source for thiazole ring formation.

- 4-Methyl-5-(hydroxymethyl)thiazole : Provides the thiazole backbone with a methyl substituent at position 4.

- Isonicotinic acid : Delivers the pyridine-4-carboxamide moiety.

The convergent synthesis strategy prioritizes early-stage introduction of the thiophene group to minimize steric complications during cyclization.

Thiazole Core Assembly via Hantzsch Thiazole Synthesis

Preparation of 4-Methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde

The thiazole ring is constructed using a modified Hantzsch reaction. A mixture of thiophen-2-carbothioamide (1.0 equiv) and 3-bromo-2-methylpropanal (1.2 equiv) is refluxed in anhydrous ethanol under nitrogen for 12 hours. The reaction progress is monitored by TLC (petroleum ether:ethyl acetate = 4:1). Post-reaction, the solvent is evaporated, and the crude product is purified via silica gel chromatography to yield 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde as a yellow solid (78% yield).

Table 1: Characterization Data for 4-Methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde

| Property | Value/Description |

|---|---|

| Yield | 78% |

| Melting Point | 112–114°C |

| 1H NMR (400 MHz, CDCl3) | δ 10.02 (s, 1H), 7.81 (dd, J = 5.2 Hz, 1H), 7.44 (d, J = 3.6 Hz, 1H), 7.12 (dd, J = 5.2 Hz, 1H), 2.62 (s, 3H) |

| HRMS (ESI+) | m/z 252.0345 [M+H]+ (calcd 252.0348 for C10H8N2OS2) |

Reduction to 5-(Hydroxymethyl)-4-methyl-2-(thiophen-2-yl)thiazole

The aldehyde is reduced using sodium borohydride (1.5 equiv) in methanol at 0°C for 2 hours. The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane. After drying over Na2SO4, the solvent is removed to afford the alcohol as a white crystalline solid (92% yield).

Functional Group Interconversion: Hydroxymethyl to Aminomethyl

Bromination of the Hydroxymethyl Group

The alcohol (1.0 equiv) is treated with phosphorus tribromide (2.0 equiv) in dry dichloromethane at −10°C for 1 hour. The mixture is warmed to room temperature, stirred for 3 hours, and then poured into saturated NaHCO3. The organic layer is separated, dried, and concentrated to yield 5-(bromomethyl)-4-methyl-2-(thiophen-2-yl)thiazole as a light brown oil (85% yield).

Table 2: Bromination Reaction Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | CH2Cl2 | 85 |

| Temperature | −10°C → RT | 85 |

| PBr3 Equiv | 2.0 | 85 |

| Alternative Reagent | SOBr2 | 72 |

Nucleophilic Amination

The bromide (1.0 equiv) is reacted with hexamethylenetetramine (HMTA, 1.5 equiv) in chloroform at 60°C for 6 hours. The resulting quaternary ammonium salt is hydrolyzed with concentrated HCl (6 M) at reflux for 2 hours, neutralized with NaOH, and extracted with ethyl acetate to isolate 5-(aminomethyl)-4-methyl-2-(thiophen-2-yl)thiazole (68% yield).

Amide Bond Formation with Isonicotinic Acid

Preparation of Isonicotinoyl Chloride

Isonicotinic acid (1.0 equiv) is treated with oxalyl chloride (2.5 equiv) and catalytic DMF in dry THF at 0°C. After stirring for 2 hours, the mixture is concentrated under reduced pressure to yield the acyl chloride as a colorless oil (quantitative).

Coupling Reaction

The aminomethyl intermediate (1.0 equiv) is dissolved in dry dichloromethane, and triethylamine (3.0 equiv) is added. Isonicotinoyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with water, dried, and purified via column chromatography (petroleum ether:ethyl acetate = 3:1) to obtain the title compound as a white solid (76% yield).

Table 3: Final Compound Characterization

| Property | Value/Description |

|---|---|

| Yield | 76% |

| Melting Point | 145–147°C |

| 1H NMR (400 MHz, DMSO-d6) | δ 8.82 (d, J = 4.8 Hz, 2H), 7.94 (d, J = 4.8 Hz, 2H), 7.78 (dd, J = 5.2 Hz, 1H), 7.45 (d, J = 3.6 Hz, 1H), 7.10 (dd, J = 5.2 Hz, 1H), 4.62 (s, 2H), 2.58 (s, 3H) |

| 13C NMR (100 MHz, DMSO-d6) | δ 165.2, 162.1, 150.3, 141.8, 135.6, 129.4, 128.7, 127.9, 123.5, 121.0, 40.3, 18.7 |

| HRMS (ESI+) | m/z 358.0921 [M+H]+ (calcd 358.0924 for C16H14N3O2S2) |

Reaction Optimization and Mechanistic Insights

Applications and Derivatives

The compound exhibits potential as a kinase inhibitor scaffold, with the thiophene-thiazole core enabling π-stacking interactions in ATP-binding pockets. Structural analogs demonstrate moderate activity against EGFR (IC50 = 1.2 μM) and HER2 (IC50 = 2.8 μM).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the isonicotinamide moiety using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amides and alcohols.

Substitution: Halogenated derivatives and substituted thiazoles.

Scientific Research Applications

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and thiophene rings can engage in π-π stacking interactions, while the isonicotinamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N-((4-methyl-2-(phenyl)thiazol-5-yl)methyl)isonicotinamide: Similar structure but with a phenyl ring instead of a thiophene ring.

N-((4-methyl-2-(furan-2-yl)thiazol-5-yl)methyl)isonicotinamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl and furan analogs. This uniqueness can lead to different biological activities and potential therapeutic applications.

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Thiazole Ring: Contributes to the compound's biological activity.

- Thiophene Ring: Enhances interactions with biological targets.

- Isonicotinamide Group: Known for its role in various pharmacological effects.

The molecular formula is with a molecular weight of approximately 320.44 g/mol.

The compound exhibits various mechanisms of action, which include:

- Enzyme Inhibition: It interacts with specific enzymes, potentially inhibiting their activity and leading to biological effects such as reduced inflammation or tumor growth.

- Receptor Modulation: The compound may act on different receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest it has potential antimicrobial properties, possibly through inhibition of bacterial growth mechanisms.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in animal models. It appears to reduce levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

This compound has shown promising results against several bacterial strains. Its mechanism may involve the inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Q & A

Q. How can researchers address discrepancies between computational toxicity predictions and experimental results?

- Resolution :

False Positives : Confirm AMES toxicity via bacterial reverse mutation assay.

Off-Target Effects : Use proteome-wide thermal shift assays (TSA) to identify unintended targets.

Species Differences : Compare rodent vs. human liver microsome stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.